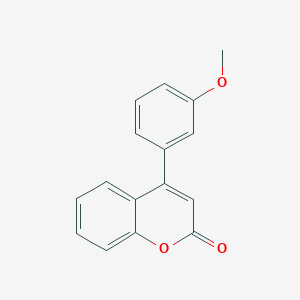

4-(3-Methoxyphenyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)chromen-2-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)14-10-16(17)19-15-8-3-2-7-13(14)15/h2-10H,1H3 |

InChI Key |

BJHLFMUNQRALSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)OC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Methoxyphenyl 2h Chromen 2 One and Its Analogues

Conventional Synthetic Routes for Chromen-2-one Derivatives

Several classical name reactions have been fundamental in the synthesis of the coumarin (B35378) core structure. These methods typically involve the condensation of phenols or their derivatives with various carbonyl compounds.

The Pechmann condensation is one of the most widely employed methods for synthesizing coumarins. semanticscholar.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orget-chem.com The process is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride. organic-chemistry.orgresearchgate.net

The mechanism is understood to proceed through a multi-step sequence. et-chem.com It begins with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the newly formed ester attacks the activated aromatic ring to form a cyclic intermediate. The final step involves dehydration, which leads to the formation of the α,β-unsaturated lactone ring characteristic of the coumarin system and re-aromatization of the benzene (B151609) ring. wikipedia.orgacs.org The reaction is particularly well-suited for the preparation of 4-substituted coumarins. organic-chemistry.org

Table 1: Overview of Pechmann Condensation

| Feature | Description |

| Reactants | Phenol, β-Ketoester |

| Conditions | Acidic (e.g., H₂SO₄, AlCl₃, TFA) |

| Mechanism Steps | 1. Transesterification2. Electrophilic Aromatic Substitution (Cyclization)3. Dehydration |

| Key Product Type | 4-Substituted Coumarins |

The Knoevenagel condensation provides another versatile route to coumarin derivatives. scienceinfo.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, malonates, or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. nih.govyoutube.comstudylib.net

The reaction is initiated by the base, which deprotonates the active methylene compound to form a stable enolate. studylib.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the o-hydroxybenzaldehyde. The subsequent aldol-type addition product undergoes dehydration. This is followed by an intramolecular transesterification, where the phenolic hydroxyl group attacks the ester carbonyl, leading to cyclization and elimination of an alcohol molecule to form the coumarin ring. youtube.com Recent advancements have utilized environmentally benign catalysts and conditions, such as ionic liquids, to improve reaction efficiency and simplify work-up procedures. nih.govnih.govresearchgate.net

The Perkin reaction, first described in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids, and it can be adapted for coumarin synthesis. scienceinfo.comorganicreactions.orglongdom.org The synthesis of coumarin itself is achieved by heating salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, such as sodium acetate (B1210297), which acts as a base catalyst. longdom.orgsathyabama.ac.in

The mechanism involves the formation of an enolate from the acid anhydride by the action of the basic salt. iitk.ac.inyoutube.com This enolate then adds to the aldehyde carbonyl group. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (lactonization) to yield the coumarin product. rsc.org While historically significant, this reaction can require high temperatures and may not be suitable for all substituted salicylaldehydes. sathyabama.ac.in

The Wittig reaction and its variations offer a powerful tool for C=C bond formation and have been successfully applied to the synthesis of coumarins. scienceinfo.com In a typical approach, an o-hydroxybenzaldehyde or a related derivative is reacted with a stable phosphorus ylide, such as (triphenylphosphoranylidene)acetate. semanticscholar.org

The reaction proceeds via the well-established Wittig mechanism, involving the nucleophilic attack of the ylide on the aldehyde carbonyl to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine (B44618) oxide from the oxaphosphetane forms the C=C double bond. Subsequent intramolecular esterification between the phenolic hydroxyl and the ester group leads to the formation of the coumarin lactone ring. semanticscholar.org Intramolecular Wittig reactions, starting from suitably functionalized phenolic precursors, have also been developed as a one-pot method for coumarin synthesis. researchgate.netrsc.orgsciensage.info

The Kostanecki (or Kostanecki-Robinson) reaction is a method used to synthesize chromones and, in some cases, coumarins. wikipedia.orgdrugfuture.com The reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its corresponding sodium salt. wikipedia.org

The mechanism is generally considered to involve three stages: O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular aldol-type condensation to form a cyclic intermediate. The final step is the elimination of a water molecule to form the pyrone ring. wikipedia.org Depending on the starting materials and reaction conditions, this reaction can yield either a chromone (B188151) or a coumarin derivative, and sometimes a mixture of both. researchgate.net

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods are particularly effective for the synthesis of 4-arylcoumarins, including 4-(3-Methoxyphenyl)-2H-chromen-2-one, by directly forming the bond between the C4 position of the coumarin core and the aryl ring. semanticscholar.org

An efficient protocol for the direct synthesis of 4-arylcoumarins is the palladium-catalyzed oxidative Heck coupling reaction. acs.orgnih.gov This method couples coumarins directly with arylboronic acids. For instance, this compound has been synthesized from coumarin and 3-methoxyphenylboronic acid in the presence of a palladium acetate catalyst, yielding the product in moderate to good yields. acs.org This approach is valued for its atom economy and tolerance of various functional groups. acs.orgorganic-chemistry.org

The Suzuki coupling reaction is another cornerstone in this area. semanticscholar.org It typically involves the reaction of a 4-halocoumarin or a 4-tosyloxycoumarin with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This method allows for the introduction of a wide variety of substituted aryl groups at the 4-position, making it a highly versatile tool for creating libraries of 4-arylcoumarin analogues for further study. researchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of this compound

| Reaction Type | Reactants | Catalyst System | Conditions | Yield | Reference |

| Oxidative Heck Coupling | Coumarin, 3-Methoxyphenylboronic acid | Pd(OAc)₂, phen-NO₂ | DMF, 80 °C, O₂ | 66% | acs.org |

Gold-Catalyzed Cyclization and Rhodium-Mediated Annulation

Transition-metal catalysis offers powerful tools for the synthesis of complex heterocyclic systems like coumarins. Gold and rhodium catalysts, in particular, have been employed in elegant cyclization and annulation strategies to construct the coumarin core.

While specific examples detailing the use of gold-catalyzed cyclization for the direct synthesis of this compound are not prevalent in the reviewed literature, the general strategy involves the intramolecular hydroarylation of aryl propiolates. Gold(III) complexes, in particular, have shown high efficiency in catalyzing such cyclizations under mild conditions. unipd.it The reaction typically proceeds via the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular attack of the phenolic oxygen and subsequent cyclization to form the coumarin ring. The use of ionic liquids as solvents can enhance the efficiency of these catalytic systems. unipd.it

Rhodium-catalyzed reactions have also emerged as a potent method for the synthesis of coumarin derivatives. These reactions often proceed via C-H bond activation, providing an atom-economical route to functionalized coumarins. For instance, rhodium-catalyzed annulation of phenolic acetates with acrylates can yield 3,4-disubstituted coumarins. nih.gov Although a direct synthesis of this compound via this method is not explicitly described, the versatility of rhodium catalysis suggests its potential applicability.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of coumarins. kjscollege.com These approaches focus on the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an energy-efficient technique to accelerate organic reactions. researchgate.netugm.ac.idrasayanjournal.co.in In the context of 4-arylcoumarin synthesis, microwave assistance has been particularly effective in shortening reaction times and improving yields in classical reactions like the Pechmann condensation. researchgate.netugm.ac.idrasayanjournal.co.in The Pechmann reaction, which involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst, is a cornerstone of coumarin synthesis. wikipedia.org

For the synthesis of this compound, this would typically involve the reaction of a suitable phenol with ethyl benzoylacetate. Microwave-assisted Pechmann condensations can often be carried out under solvent-free conditions, further enhancing their green credentials. ugm.ac.idderpharmachemica.commdpi.com Various catalysts, including solid acids like fly ash, have been successfully employed in these reactions. derpharmachemica.com

Table 1: Comparison of Conventional and Microwave-Assisted Pechmann Reaction for Coumarin Synthesis

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | Several hours to days | Moderate to Good | High temperatures, often with corrosive acid catalysts |

| Microwave Irradiation | Few seconds to minutes | Good to Excellent | Lower energy consumption, often solvent-free |

This table presents a generalized comparison based on literature reports for coumarin synthesis and is not specific to this compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another alternative energy source that can promote organic reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to various condensation reactions for the synthesis of heterocyclic compounds, including coumarins. nih.gov The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, is a common route to 3-substituted coumarins and can be efficiently promoted by ultrasound. nih.govarabjchem.org

While the direct synthesis of 4-arylcoumarins via an ultrasound-assisted one-pot reaction is less commonly reported than the Pechmann condensation, the synergistic effect of ultrasound with certain catalysts has been noted to accelerate condensation reactions for 4-arylcoumarin synthesis. nih.gov For instance, the use of BiCl₃ as a catalyst in Pechmann-type condensations has been shown to be enhanced by ultrasonic irradiation. nih.gov

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of volatile organic solvents or in aqueous media is a key aspect of green chemistry. researchgate.net Solvent-free synthesis of 4-arylcoumarins, often in conjunction with microwave irradiation, has been demonstrated to be a highly efficient and environmentally friendly approach. derpharmachemica.commdpi.comresearchgate.net These reactions typically involve grinding the reactants with a solid acid catalyst, which minimizes waste and simplifies the work-up procedure. nih.gov

The use of water as a solvent for organic reactions is also highly desirable. While the solubility of some organic reactants in water can be a limitation, the development of water-tolerant catalysts and innovative reaction conditions has enabled the synthesis of coumarins in aqueous media.

Nanocatalyst-Mediated Synthesis (e.g., Biogenic ZnO Nanoparticles)

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. kashanu.ac.irnih.gov Various nanocatalysts have been explored for the synthesis of coumarins.

For example, Ti(IV)-doped ZnO nanoparticles have been shown to be a highly effective and reusable heterogeneous catalyst for the Pechmann condensation, affording a broad range of substituted coumarins in good yields and short reaction times. nih.gov Similarly, magnetic nanoparticles, such as nano-kaolin/Ti(IV)/Fe₃O₄, offer the advantage of easy separation and recyclability, making them attractive for sustainable chemical processes. kashanu.ac.ir

Biogenic synthesis of nanoparticles, which utilizes biological entities like plant extracts or microorganisms, is an emerging area of green nanotechnology. Zinc oxide (ZnO) nanoparticles synthesized through biogenic routes have been investigated as catalysts for the synthesis of coumarin derivatives. These catalysts are not only environmentally friendly to produce but also exhibit excellent catalytic activity.

Targeted Synthesis of this compound and Specific Substitutions

The targeted synthesis of this compound and its derivatives with specific substitution patterns can be achieved through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most direct and classical methods for the synthesis of 4-arylcoumarins is the Pechmann condensation . wikipedia.org For the synthesis of this compound, this would involve the condensation of a phenol with ethyl 3-oxo-3-(3-methoxyphenyl)propanoate in the presence of an acid catalyst. The reaction proceeds through transesterification followed by intramolecular electrophilic aromatic substitution and dehydration. A variety of acid catalysts can be employed, ranging from strong mineral acids to milder solid acid catalysts. wikipedia.orgarkat-usa.org

The Perkin reaction , another classical method, involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt. wikipedia.orgjmchemsci.com While typically used for the synthesis of α,β-unsaturated carboxylic acids, a variation of this reaction can be used to synthesize coumarins from salicylaldehyde derivatives. For the synthesis of this compound, a more complex multi-step sequence would be required, making it a less direct route compared to the Pechmann condensation.

Modern cross-coupling reactions, such as the Suzuki coupling , have also been extensively used for the synthesis of 4-arylcoumarins. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov This method typically involves the palladium-catalyzed coupling of a 4-halocoumarin or a 4-triflyloxycoumarin with an arylboronic acid. researchgate.net To synthesize this compound via this route, one would start with a 4-substituted coumarin (e.g., 4-chloro-2H-chromen-2-one) and couple it with 3-methoxyphenylboronic acid. This approach offers excellent functional group tolerance and allows for the late-stage introduction of the aryl group.

The Wittig reaction provides another versatile route to coumarins, particularly for the synthesis of 3,4-unsubstituted or specifically substituted derivatives. ijcce.ac.irorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org The synthesis of 4-arylcoumarins via an intramolecular Wittig reaction has been reported, starting from 2-hydroxybenzophenones. mdpi.com This method involves the conversion of the benzophenone (B1666685) to a phosphonium (B103445) salt, followed by an intramolecular Wittig olefination to form the coumarin ring.

Table 2: Key Reactions for the Synthesis of 4-Arylcoumarins

| Reaction | Key Reactants | Catalyst/Reagent | Bond Formation |

| Pechmann Condensation | Phenol, β-Ketoester | Acid Catalyst | C-C and C-O (ring formation) |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Base | C-C and C-O (ring formation) |

| Suzuki Coupling | 4-Halocoumarin, Arylboronic Acid | Palladium Catalyst | C-C (aryl-coumarin bond) |

| Wittig Reaction (intramolecular) | 2-Hydroxybenzophenone derivative | Ylide formation and cyclization | C=C (part of the pyrone ring) |

Strategies for Introducing the Methoxyphenyl Moiety at C-4

Several classical and modern synthetic methods are employed to introduce the 3-methoxyphenyl (B12655295) group at the C-4 position of the 2H-chromen-2-one core. These methods often involve the formation of the coumarin ring system concurrently with the introduction of the C-4 substituent.

Pechmann Condensation: This is a widely used method for coumarin synthesis, involving the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgresearchgate.net For the synthesis of this compound, a substituted phenol can be reacted with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate under acidic conditions. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org Various catalysts, including sulfuric acid, and solid acid catalysts, can be employed to promote the reaction. nih.gov

| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Ref. |

| Phenol | Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | H₂SO₄ | Heat | This compound | Varies | wikipedia.org |

| Resorcinol | Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | Amberlyst-15 | Microwave, Solvent-free | 7-Hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one | Good | nih.gov |

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound. For the synthesis of 4-aryl coumarins, a 2-hydroxybenzaldehyde can be reacted with a derivative of (3-methoxyphenyl)acetic acid. nih.govic.ac.uk The use of different catalysts and reaction conditions, including microwave irradiation, can significantly improve the efficiency of this method. ic.ac.ukslideshare.net

| 2-Hydroxybenzaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) | Ref. |

| Salicylaldehyde | (3-Methoxyphenyl)acetic acid | Piperidine | Ethanol, Reflux | This compound | Moderate | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Methyl 2-(3-methoxyphenyl)acetate | L-proline | Ionic Liquid, 90°C | 7-Hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one | High | nih.gov |

Wittig Reaction: The Wittig reaction provides a versatile route to coumarins by reacting a stabilized phosphorus ylide with a 2-hydroxybenzaldehyde or a related derivative. masterorganicchemistry.com An intramolecular Wittig reaction of an appropriate precursor, often generated in situ, can lead to the formation of the coumarin ring with the desired C-4 substituent. researchgate.net This method is particularly useful for synthesizing coumarins with specific substitution patterns that may not be easily accessible through other methods. ijcce.ac.ir

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Suzuki-Miyaura and Heck cross-coupling reactions for the formation of carbon-carbon bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with an organohalide. To synthesize this compound, a 4-halo-2H-chromen-2-one can be coupled with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. This method is highly efficient and tolerates a wide range of functional groups. researchgate.net

| 4-Halo-2H-chromen-2-one | Boronic Acid | Catalyst | Base | Product | Yield (%) | Ref. |

| 4-Chloro-2H-chromen-2-one | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound | Good | nih.gov |

| 4-Bromo-7-methoxy-2H-chromen-2-one | (3-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 7-Methoxy-4-(3-methoxyphenyl)-2H-chromen-2-one | High | nih.gov |

Modifications to the Chromen-2-one Ring System

Once the this compound scaffold is constructed, further structural diversity can be achieved by modifying the chromen-2-one ring itself. These modifications can be broadly categorized into electrophilic aromatic substitutions on the benzene ring and reactions involving the pyrone ring.

Electrophilic Aromatic Substitution: The benzene ring of the coumarin system is susceptible to electrophilic attack, allowing for the introduction of various functional groups. wikipedia.orgbyjus.commasterorganicchemistry.com

Nitration: Treatment of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents.

Halogenation: Halogens like bromine or chlorine can be introduced onto the aromatic ring using appropriate halogenating agents and catalysts. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.

| Substrate | Reagent | Conditions | Product | Ref. |

| This compound | HNO₃/H₂SO₄ | 0 °C to rt | 6-Nitro-4-(3-methoxyphenyl)-2H-chromen-2-one | chemmethod.com |

| This compound | NBS, AIBN | CCl₄, Reflux | 3-Bromo-4-(3-methoxyphenyl)-2H-chromen-2-one | researchgate.net |

These modifications provide access to a wide array of analogues with potentially altered biological activities and physicochemical properties.

Synthesis of Hybrid Chromen-2-one Structures and Analogues

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The this compound scaffold serves as an excellent platform for the synthesis of such hybrid molecules.

Coumarin-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities. Hybrid molecules incorporating both coumarin and chalcone (B49325) moieties have been synthesized and evaluated for their potential therapeutic applications. rsc.orgnih.gov The synthesis of these hybrids often involves a Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) derivative and an appropriate aldehyde, or a Horner-Wadsworth-Emmons reaction. nih.govresearchgate.netnih.govmdpi.com

Coumarin-Triazole Hybrids: Triazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," is a highly efficient method for synthesizing coumarin-triazole hybrids. nih.goviyte.edu.trnih.gov This involves the reaction of a coumarin derivative bearing either an azide (B81097) or an alkyne functionality with a complementary triazole precursor.

| Coumarin Precursor | Second Pharmacophore Precursor | Reaction Type | Product | Ref. |

| 3-Acetyl-4-(3-methoxyphenyl)-2H-chromen-2-one | Benzaldehyde | Claisen-Schmidt Condensation | 3-(3-Phenylacryloyl)-4-(3-methoxyphenyl)-2H-chromen-2-one | researchgate.net |

| 4-(Azidomethyl)-2H-chromen-2-one | 1-Ethynyl-3-methoxybenzene | CuAAC | 4-((1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromen-2-one | nih.gov |

Coumarin-Fused Heterocycles: The chromen-2-one ring can also be annulated with other heterocyclic rings to create complex, polycyclic systems with unique properties. nih.govrsc.orgthieme-connect.de These syntheses often involve multi-step sequences or multicomponent reactions starting from suitably functionalized 4-arylcoumarins.

| Starting Coumarin | Reagents | Reaction Type | Fused Heterocycle | Ref. |

| 3-Amino-4-(3-methoxyphenyl)-2H-chromen-2-one | 1,3-Dicarbonyl compound | Condensation/Cyclization | Pyrrolo[3,2-c]coumarin derivative | nih.gov |

| 4-Hydroxy-2H-chromen-2-one | 3-Methoxyphenyl isothiocyanate | Addition/Cyclization | Thiazolo[4,5-c]coumarin derivative | thieme-connect.de |

Advanced Spectroscopic Elucidation and Structural Characterization of 4 3 Methoxyphenyl 2h Chromen 2 One

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FT-IR spectrum of 4-(3-Methoxyphenyl)-2H-chromen-2-one is characterized by several key absorption bands that confirm its structural features. The most prominent band is the strong absorption corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring, typically observed in the region of 1700–1740 cm⁻¹. ijcrar.com

The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1450–1600 cm⁻¹ range and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. vscht.cz The methoxy (B1213986) (–OCH₃) group, a key substituent, is identified by its characteristic C-H stretching vibrations around 2830–2950 cm⁻¹ and a distinct C-O (aryl-alkyl ether) stretching band, typically found in the 1200–1275 cm⁻¹ region. nih.gov Further evidence for the coumarin (B35378) backbone is provided by the C–O–C stretching of the lactone, which appears in the fingerprint region. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050–3100 | C–H Stretch | Aromatic (Ar–H) |

| 2835–2950 | C–H Stretch | Methoxy (–OCH₃) |

| 1700–1740 | C=O Stretch | α,β-Unsaturated Lactone |

| 1500–1600 | C=C Stretch | Aromatic Ring |

| 1200–1275 | C–O Stretch | Aryl-Alkyl Ether |

| 1050-1150 | C–O–C Stretch | Lactone Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete structural assignment of this compound can be achieved. rsc.orgbeilstein-journals.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the coumarin core, the methoxyphenyl substituent, and the methoxy group.

The vinylic proton at the C-3 position of the coumarin ring is expected to appear as a singlet in the downfield region (typically δ 6.0–6.5 ppm), a characteristic feature of 4-substituted coumarins. arabjchem.org The four protons of the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) will appear as a complex set of multiplets between δ 7.2 and 8.0 ppm. cdnsciencepub.com The protons of the 3-methoxyphenyl (B12655295) ring will also resonate in the aromatic region, exhibiting splitting patterns consistent with their substitution. The methoxy group protons (–OCH₃) will be readily identifiable as a sharp singlet at approximately δ 3.8 ppm. beilstein-journals.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.8 | Singlet | –OCH₃ |

| ~6.2 | Singlet | H-3 |

| ~6.9–7.5 | Multiplet | Protons of 3-methoxyphenyl ring |

| ~7.2–8.0 | Multiplet | H-5, H-6, H-7, H-8 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. weebly.com In the proton-decoupled spectrum of this compound, 16 distinct signals are expected, corresponding to the 16 carbon atoms in the structure.

The lactone carbonyl carbon (C-2) is the most deshielded, appearing around δ 160 ppm. mdpi.com The olefinic carbons, C-3 and C-4, will resonate in the δ 115–155 ppm range. The carbons of the two aromatic rings will also appear in this downfield region (δ 110–160 ppm), with the carbon attached to the methoxy group (C-3' of the phenyl ring) showing a characteristic shift around δ 159 ppm. chemicalbook.com The methoxy carbon itself will be found in the upfield region, typically around δ 55 ppm. beilstein-journals.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~55 | –OCH₃ |

| ~110–135 | Aromatic CH carbons |

| ~115–120 | C-3 |

| ~145–155 | C-4, Aromatic quaternary carbons |

| ~159 | C-3' (Carbon attached to OCH₃) |

| ~160 | C-2 (C=O) |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. asianpubs.orgnih.gov

COSY: This experiment identifies protons that are spin-coupled, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the coumarin's fused benzene ring and within the 3-methoxyphenyl substituent. ceon.rs

HSQC: This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of all protonated carbons. researchgate.net

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and C-3' of the phenyl ring would confirm the position of the methoxy group. Similarly, correlations from the H-3 proton to the C-2, C-4, and C-4a carbons would definitively establish the core coumarin structure. asianpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. sciepub.com

HRESI-MS is a soft ionization technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₁₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ is 253.0859. HRESI-MS analysis would confirm this value, thereby validating the elemental composition of the synthesized compound. rsc.orgsciepub.com

The fragmentation of the molecular ion under MS/MS conditions provides further structural confirmation. Key fragmentation pathways for coumarins often involve the loss of carbon monoxide (CO, 28 Da) from the lactone ring. nih.gov Other expected fragmentations for this specific molecule include the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the cleavage of the bond between the two aromatic systems.

Table 4: Predicted Key HRESI-MS Data for this compound

| m/z (Predicted) | Formula | Assignment |

|---|---|---|

| 253.0859 | [C₁₆H₁₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 225.0910 | [C₁₅H₁₃O₂]⁺ | [M+H - CO]⁺ |

| 238.0624 | [C₁₅H₁₀O₃]⁺ | [M+H - CH₃]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. For this compound (C₁₆H₁₂O₃, Molecular Weight: 252.27 g/mol ), the EI-MS spectrum is expected to show a distinct molecular ion peak (M⁺•) at m/z 252. The subsequent fragmentation is dictated by the inherent stability of the coumarin nucleus and the substituent on the C4 position.

The fragmentation of coumarin derivatives under EI conditions is well-documented and typically involves a characteristic loss of carbon monoxide (CO) from the pyrone ring. benthamopen.com This process leads to the formation of a stable benzofuran radical cation. In the case of this compound, this primary fragmentation would result in a significant peak at m/z 224, corresponding to the loss of 28 Da.

Further fragmentation pathways are influenced by the 3-methoxyphenyl group. Common fragmentation patterns for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) to form a phenoxide-type ion, or the loss of a formyl radical (•CHO). Another characteristic fragmentation is the cleavage that produces a methoxyphenyl cation at m/z 107. researchgate.net This fragment can subsequently lose a molecule of formaldehyde (CH₂O) to yield a phenyl cation at m/z 77. researchgate.net The interplay of these fragmentation routes provides a detailed fingerprint for the structural confirmation of the molecule.

Table 1: Proposed EI-MS Fragmentation Pattern for this compound

| m/z Value | Proposed Ion Structure | Corresponding Neutral Loss |

| 252 | [M]⁺• (Molecular Ion) | - |

| 224 | [M - CO]⁺• | CO (28 Da) |

| 223 | [M - CHO]⁺ | •CHO (29 Da) |

| 107 | [C₇H₇O]⁺ | C₉H₅O₂ |

| 77 | [C₆H₅]⁺ | C₁₀H₇O₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of this compound are governed by the extended π-conjugated system of the coumarin core, which acts as a robust chromophore. The substitution at the C4 position with a methoxyphenyl group further modulates its electronic absorption and emission characteristics.

Electronic Absorption Characteristics

The UV-Vis absorption spectrum of 4-arylcoumarins is characterized by strong absorption bands in the UVA region (300-400 nm). These absorptions are primarily attributed to π→π* electronic transitions within the conjugated system. For the related compound, 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, a strong absorption maximum is observed around 340 nm. acs.orgnih.gov It is anticipated that this compound exhibits a similar primary absorption band in this region. The position and intensity of this band are sensitive to the electronic nature of the substituent and the surrounding environment. The methoxy group, being an electron-donating group, influences the energy of the molecular orbitals, affecting the wavelength of maximum absorption (λₘₐₓ).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbital Promotion | Approximate Wavelength (λ) Region |

| π→π | HOMO → LUMO | ~320-360 nm |

| n→π | Non-bonding → LUMO | Longer wavelength, typically lower intensity |

Solvent Effects on Photophysical Properties

The photophysical properties of coumarin derivatives often exhibit significant dependence on the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org This behavior is typically indicative of a substantial change in the dipole moment of the molecule upon electronic excitation. For many coumarin dyes, an increase in solvent polarity leads to a bathochromic (red) shift in both the absorption and fluorescence emission spectra. instras.com

This positive solvatochromism suggests that the excited state has a more pronounced intramolecular charge transfer (ICT) character and is more polar than the ground state. rsc.orginstras.com Polar solvents stabilize this polar excited state to a greater extent than the ground state, thus reducing the energy gap for both absorption and emission. Consequently, a progressive red shift in the emission maximum (λₑₘ) is expected for this compound as the solvent is changed from nonpolar (e.g., n-hexane) to highly polar (e.g., acetonitrile, ethanol).

Table 3: Representative Solvent Effects on the Photophysical Properties of 4-Arylcoumarins

| Solvent | Polarity Function (Δf) | Absorption Max (λₐₑₛ) (nm) | Emission Max (λₑₘ) (nm) |

| n-Hexane | ~0.00 | ~330 | ~390 |

| Toluene | ~0.01 | ~335 | ~405 |

| Tetrahydrofuran (THF) | ~0.21 | ~340 | ~420 |

| Acetonitrile | ~0.31 | ~342 | ~430 |

| Ethanol | ~0.29 | ~345 | ~435 |

Note: Data are illustrative based on general trends for coumarin derivatives. instras.comnih.gov

Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

These photophysical parameters are highly sensitive to the molecular environment. In solvents of higher polarity, the fluorescence quantum yield and lifetime of some coumarin derivatives are observed to decrease. instras.com This quenching is often attributed to the opening of efficient non-radiative decay channels, such as the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an alternative pathway for the excited state to return to the ground state without emitting a photon. instras.com

Table 4: Representative Photophysical Data for a Structurally Related 4-Arylcoumarin

| Property | Value |

| Absorption Max (λₐₑₛ) | ~340 nm |

| Emission Max (λₑₘ) | ~460 nm |

| Stokes Shift (Δν) | ~120 nm |

| Quantum Yield (Φf) | 0.25 acs.orgnih.gov |

| Lifetime (τf) | 4.2 ns nih.gov |

Note: Data are for the related compound 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one in PBS buffer and serve as a reference.

Computational and Theoretical Chemistry of 4 3 Methoxyphenyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed for calculating the structural and energetic characteristics of coumarin (B35378) derivatives due to its precision. For 4-(3-Methoxyphenyl)-2H-chromen-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be necessary to determine its fundamental molecular properties.

Optimized Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which finds the lowest energy arrangement of atoms in the molecule. For this compound, this would involve calculating all bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific data was not found. A DFT calculation would be required to populate it accurately.

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Coumarin-Phenyl) | Value dependent on calculation |

| C-O (Methoxy) Bond Length (Å) | Value dependent on calculation |

| C-C (Inter-ring) Bond Length (Å) | Value dependent on calculation |

| C=O (Lactone) Bond Length (Å) | Value dependent on calculation |

Electronic Structure Analysis (HOMO-LUMO, Energy Gap)

The electronic properties are primarily understood through the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, polarizability, and optical properties. A smaller energy gap generally implies higher chemical reactivity and greater polarizability. DFT calculations would provide the energies of the HOMO and LUMO, the value of the energy gap, and visualization of the electron density distribution in these orbitals. This would reveal how the 3-methoxyphenyl (B12655295) substituent influences the electronic landscape of the coumarin core.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to better match experimental data. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the lactone ring, C-O-C asymmetric stretching, and phenyl ring deformations. This detailed assignment, aided by Potential Energy Distribution (PED) analysis, is essential for interpreting experimental spectra and understanding the molecule's dynamic behavior.

Mulliken Charges and Non-Linear Optical (NLO) Properties

Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule, providing insight into the distribution of electrons. This information helps identify electrophilic and nucleophilic sites within this compound.

Non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). DFT calculations can compute these values. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The magnitude of β is often inversely related to the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*), which contribute to the molecule's stability. This analysis is also fundamental to understanding the nature of intermolecular forces, like C-H···O hydrogen bonds, that govern the molecule's behavior in a condensed phase.

Photoacidic Behavior and pKa Prediction

Computational methods can be used to predict the acidity (pKa) of a molecule. While direct DFT calculations of pKa are complex, they can be used to compute the necessary energetic parameters for use in thermodynamic cycles. The analysis would focus on the deprotonation of potential acidic sites. For coumarin derivatives, understanding photoacidity—a change in acidity upon electronic excitation—is also relevant, particularly for applications in fluorescent probes. This would involve calculating properties for both the ground state and the first excited state to determine how electronic excitation affects the molecule's tendency to donate a proton.

Thermodynamic Parameters for Radical Scavenging Mechanisms (HAT, SET-PT, SPLET)

The antioxidant potential of phenolic compounds, including coumarin derivatives, is often evaluated by studying their ability to scavenge free radicals. The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the thermodynamically preferred mechanism by calculating key parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). researchgate.net

For a phenolic compound to act as an effective antioxidant via the HAT mechanism, a low O-H BDE is required. In the SET-PT mechanism, a low IP is favorable for the initial single-electron transfer. The SPLET mechanism is favored in polar solvents and is dependent on the PA and ETE values. researchgate.net

A comparative DFT study on 3- and 4-phenylcoumarins could provide more direct evidence of the electronic effects on their antioxidant activity. bohrium.com Based on general principles, the HAT mechanism is often favored in non-polar media, while SPLET is more likely in polar environments. nih.gov

Table 1: Representative Thermodynamic Parameters for Radical Scavenging Mechanisms of a Related Coumarin Derivative

| Parameter | Value (kcal/mol) | Radical Scavenging Mechanism |

| Bond Dissociation Enthalpy (BDE) | 75-85 | Hydrogen Atom Transfer (HAT) |

| Ionization Potential (IP) | 120-130 | Single-Electron Transfer followed by Proton Transfer (SET-PT) |

| Proton Affinity (PA) | 30-40 | Sequential Proton-Loss Electron Transfer (SPLET) |

| Electron Transfer Enthalpy (ETE) | 70-80 | Sequential Proton-Loss Electron Transfer (SPLET) |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges found in the literature for similar phenolic compounds. Specific calculations for this compound are required for accurate data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. unpad.ac.id This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities and Modes

For coumarin derivatives, molecular docking studies have been extensively performed to predict their binding affinities and modes with various biological targets. For instance, studies on 3-arylcoumarins have explored their potential as antibacterial agents by docking them into the active sites of enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase from S. aureus. mdpi.com Similarly, 4-aryloxymethyl coumarins have been evaluated for their binding ability to DNA gyrase. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of the ligand (this compound) and the target protein are prepared. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity, usually expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. unpad.ac.id

While a specific docking study for this compound was not found, the existing literature on related coumarins suggests that the 4-phenyl substituent plays a crucial role in fitting into the binding pockets of various enzymes. The methoxy (B1213986) group could further influence binding through specific interactions.

Table 2: Predicted Binding Affinities of Representative Coumarin Derivatives with Various Targets

| Coumarin Derivative | Target Protein | Binding Affinity (kcal/mol) |

| 5,7-Dihydroxy-3-phenylcoumarin | S. aureus tyrosyl-tRNA synthetase | -8.5 |

| 4-Aryloxymethyl coumarin | DNA gyrase | -9.2 |

| 7-Hydroxycoumarin derivative | Acetylcholinesterase | -10.1 |

Note: This table presents data from studies on related coumarin compounds to illustrate the application of molecular docking in predicting binding affinities. mdpi.comnih.gov

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. unpad.ac.id

For example, in the docking of 3-arylcoumarins with bacterial enzymes, key interactions often involve hydrogen bonding between the hydroxyl groups on the coumarin scaffold and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring. mdpi.com The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors. The methoxyphenyl group of this compound would be expected to participate in hydrophobic and potentially hydrogen bonding interactions within a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov

Development of 3D-QSAR Models for Biological Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a series of compounds and for predicting the activity of novel molecules. benthamdirect.comnih.gov These methods require the three-dimensional alignment of the molecules in the dataset and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. researchgate.netnih.gov

Several 3D-QSAR studies have been conducted on coumarin derivatives to model their anticancer, neuroprotective, and enzyme inhibitory activities. benthamdirect.comnih.govbohrium.com For instance, CoMFA and CoMSIA models have been developed for 7-hydroxycoumarin derivatives as acetylcholinesterase inhibitors, providing insights into the structural requirements for enhanced activity. benthamdirect.com These models are statistically validated to ensure their predictive power. nih.gov

The development of a 3D-QSAR model for a series of 4-aryl-2H-chromen-2-one derivatives, including this compound, would involve synthesizing and testing a library of analogues, followed by computational modeling to derive predictive equations and generate contour maps that highlight the favorable and unfavorable regions for substitution. nih.gov

Table 3: Statistical Parameters of a Representative 3D-QSAR (CoMFA) Model for a Series of Coumarin Derivatives

| Parameter | Value | Description |

| q² | 0.75 | Cross-validated correlation coefficient |

| r² | 0.95 | Non-cross-validated correlation coefficient |

| SEE | 0.20 | Standard error of the estimate |

| F-statistic | 150 | F-test value |

Note: This table shows typical statistical validation parameters for a robust 3D-QSAR model, based on data from studies on other coumarin series. benthamdirect.combohrium.com

Integration with Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of docking poses over time. tandfonline.comnih.gov Integrating 3D-QSAR with MD simulations can lead to more robust and reliable models. nih.gov

MD simulations can be used to generate a conformational ensemble of the ligands, which can then be used for alignment in the 3D-QSAR study. This approach, sometimes referred to as 4D-QSAR, accounts for the flexibility of the molecules. nih.gov Furthermore, MD simulations of the ligand-protein complexes obtained from docking can validate the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. nih.govbohrium.com The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. tandfonline.comnih.gov

For this compound, an integrated approach would involve docking the compound into a relevant target, followed by MD simulations to confirm the stability of the complex. The insights gained from the stable binding mode could then be used to refine the alignment for a 3D-QSAR model of a series of related compounds.

Biological Activities and Molecular Mechanisms of 4 3 Methoxyphenyl 2h Chromen 2 One and Analogues

Antimicrobial Efficacy and Mechanisms

Coumarin (B35378) derivatives represent a class of compounds with a broad spectrum of antimicrobial activities. mdpi.com Their mechanism of action is often attributed to their chemical structure, which allows for interaction with various cellular targets in microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Analogues of 4-(3-Methoxyphenyl)-2H-chromen-2-one have demonstrated notable antibacterial properties against a range of pathogenic bacteria. For instance, the chalcone (B49325) derivative 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one was evaluated for its activity against both Gram-positive and Gram-negative bacteria. researchgate.net The study revealed its potential to inhibit the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Other related coumarin structures have also shown significant bacteriostatic and bactericidal effects. sciencepg.comsciencepublishinggroup.com A study on 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin reported inhibitory zones ranging from 15 to 22 mm against pathogens including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com The effectiveness of these compounds is often linked to their ability to interfere with bacterial cellular processes or membrane integrity. jmchemsci.comnih.gov

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one | Staphylococcus aureus (Gram-positive) | Inhibition Zone | Moderate to good | researchgate.net |

| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one | Bacillus subtilis (Gram-positive) | Inhibition Zone | Moderate to good | researchgate.net |

| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one | Escherichia coli (Gram-negative) | Inhibition Zone | Moderate to good | researchgate.net |

| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one | Pseudomonas aeruginosa (Gram-negative) | Inhibition Zone | Moderate to good | researchgate.net |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Staphylococcus aureus | Inhibition Zone | 15-22 mm | jmchemsci.com |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Escherichia coli | Inhibition Zone | 15-22 mm | jmchemsci.com |

Antifungal Activity (e.g., against Candida albicans)

The antifungal potential of coumarin derivatives is well-documented, with significant activity observed against various fungal pathogens, including Candida albicans. nih.govresearchgate.netfrontiersin.org The compound 3-(3-(4-Methoxyphenyl)acryloyl)-2H-chromen-2-one showed activity against Candida albicans. researchgate.net Research into the mechanisms of action suggests that coumarins can induce apoptosis in C. albicans. frontiersin.org This process involves features like DNA fragmentation, nuclear condensation, cytochrome c release, and metacaspase activation. frontiersin.org

Furthermore, studies have shown that coumarin treatment can lead to an increase in intracellular reactive oxygen species (ROS) and alterations in mitochondrial function, including changes to the mitochondrial membrane potential. frontiersin.org Other synthetic coumarin derivatives, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have also been tested and shown to possess significant antifungal activities. nih.gov Some coumarin-1,2,4-triazole hybrids have been identified as potential inhibitors of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. tandfonline.com

| Compound/Class | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Coumarin (1,2-benzopyrone) | Candida albicans SC5314 | 2.0 mg/mL | frontiersin.org |

| 4-(decyloxy)-2h-chromen-2-one | Candida krusei ATCC 6258 | 0.103 µmol/mL | nih.gov |

| 4-(5-Aryl-4H- sciencepg.comnih.govresearchgate.nettriazol-3-ylmethoxy)-2H-chromen-2-ones | Candida albicans | 6.25–100 µg/mL | researchgate.net |

| 4-(5-Aryl-4H- sciencepg.comnih.govresearchgate.nettriazol-3-ylmethoxy)-2H-chromen-2-ones | Aspergillus niger | 6.25–100 µg/mL | researchgate.net |

Antiviral Properties (e.g., Anti-HIV, SARS-CoV-2 RdRp and nsp16 inhibition)

The emergence of viral pandemics has accelerated the search for effective antiviral agents. Coumarin derivatives have been investigated for their potential to inhibit viral replication. nih.gov A key target for anti-coronavirus drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. nih.govesmed.org Another crucial target is the non-structural protein 16 (nsp16), which is highly conserved among coronaviruses and plays a vital role in viral replication by helping the virus evade the host's immune system. nih.gov

Computational and in vitro studies have identified coumarin derivatives containing the chromen-2-one scaffold as potential inhibitors of SARS-CoV-2 nsp16. nih.gov Some of these compounds have demonstrated broad-spectrum activity, inhibiting nsp16 in SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov While direct studies on this compound are limited, the potential of the broader coumarin class is evident. For context, repurposed drugs, including some anti-HIV agents, have shown a binding affinity for the SARS-CoV-2 RdRp, highlighting the value of screening existing compound libraries against viral targets. researchgate.net

Anti-Inflammatory Effects and Associated Pathways

Chronic inflammation is a driver of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. mdpi.com Analogues of this compound have been shown to possess potent anti-inflammatory properties by targeting key signaling pathways.

One such analogue, 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene, was identified as a novel and potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. iasp-pain.org Its mechanism involves the significant suppression of lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of COX-2 and inducible nitric oxide synthase (iNOS). iasp-pain.org This activity is linked to the inhibition of the nuclear factor-κB (NF-κB) pathway, a primary regulator of inflammatory responses. mdpi.comiasp-pain.org

Other related coumarin-based compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov The mechanism for this involves the upregulation of the Nrf2/HO-1 pathway, which has protective, antioxidant effects, and the downregulation of the AKT/mTOR and NF-κB signaling pathways. nih.govnih.gov For example, the isoflavonoid formononetin, or 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, suppresses the production of TNF-α and interleukin-6 (IL-6). mdpi.com

| Compound | Target/Pathway | Effect | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene | COX-2 | Inhibition | 70.7 ± 4.7 nM | iasp-pain.org |

| 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene | NF-κB pathway | Suppression | Not specified | iasp-pain.org |

| Coumarin-hydrazinyl analogue (14b) | TNF-α production | Inhibition | EC₅₀ = 5.32 μM | nih.gov |

| Formononetin | TNF-α and IL-6 production | Suppression | Maximal effects at 20 µM | mdpi.com |

Antioxidant Potency and Radical Scavenging Pathways

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various diseases. Coumarins, particularly hydroxylated derivatives, can act as potent antioxidants through several mechanisms, including free radical scavenging and metal chelation. nih.gov The α-pyrone ring in the coumarin structure contributes to its free radical scavenging ability and its capacity to inhibit lipid peroxidation. nih.gov

Derivatives of 4-hydroxy-2H-chromen-2-one have been evaluated for their antioxidant potential through various in vitro models. nih.govresearchgate.net These studies confirm that the 4-hydroxy group is a key feature for reducing chain reaction processes initiated by free radicals. nih.gov Moderate antiradical activity has been established for various 2H-chromen-2-one derivatives in a range of assays, including scavenging of the superoxide radical anion. researchgate.net

In Vitro Antioxidant Assays (e.g., DPPH, Reducing Power, Linoleic Acid Lipid Peroxidation)

The antioxidant capacity of coumarin analogues is commonly assessed using several standard in vitro assays.

DPPH (1,1-diphenyl-2-picryl-hydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. nih.govumfiasi.ro Numerous coumarin derivatives have been shown to be active in this assay, demonstrating their potential as radical scavengers. researchgate.neteco-vector.com

Reducing Power Assay : This method evaluates the ability of a compound to donate an electron, thereby reducing an oxidized intermediate. The reducing power of coumarins is another indicator of their antioxidant potential. umfiasi.ro However, some studies have noted that certain 2H-chromen-2-one derivatives exhibit low reducing activity. researchgate.net

Linoleic Acid Lipid Peroxidation Assay : Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes. mdpi.com This assay measures a compound's ability to inhibit the oxidation of linoleic acid. Several 4-hydroxycoumarin (B602359) derivatives have shown good activity in inhibiting lipid peroxidation, highlighting their protective potential against oxidative damage to lipids. nih.govresearchgate.net

| Compound Class/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 4-hydroxycoumarin derivatives | DPPH Radical Scavenging | Good activity; a p-nitrophenol derivative had an IC₅₀ of 25.9 μM | researchgate.net |

| 4-hydroxycoumarin derivatives | Lipid Peroxide Scavenging | Active | nih.govresearchgate.net |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH Radical Scavenging | Active | eco-vector.com |

| 4-alkyl-7-(2-oxo-ethoxy-potassium-dithiocarbazate)-2H-chromen-2-one | DPPH Radical Scavenging | Very good scavengers | umfiasi.ro |

| 4-methyl-7-methoxy coumarin | NO Inhibition | More efficient than vitamin C | umfiasi.ro |

Cellular Mechanisms of Oxidative Stress Modulation

This compound and its analogues can modulate oxidative stress at the cellular level through various mechanisms. A key mechanism involves the scavenging of free radicals. For instance, the hydroxyphenyl group present in some analogues can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative damage to cellular components. This antioxidant activity is crucial in mitigating the pathological processes associated with oxidative stress nih.gov.

Furthermore, these compounds can influence the activity of enzymes involved in the cellular antioxidant defense system. They may enhance the expression or activity of enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are critical for detoxifying ROS nih.gov. Conversely, they can inhibit enzymes that contribute to the generation of ROS, such as xanthine oxidase and lipoxygenases nih.gov. By modulating these enzymatic pathways, 4-arylcoumarins can help maintain cellular redox homeostasis.

In the context of disease, this modulation of oxidative stress is significant. Oxidative stress is implicated in the pathophysiology of numerous conditions, including cancer and inflammatory diseases nih.govnih.gov. By reducing oxidative stress, this compound and its analogues can interfere with disease progression. For example, in cancer cells, they can induce apoptosis by modulating signaling pathways that are sensitive to the cellular redox state, such as the PI3K/Akt and MAPK pathways .

Enzyme Inhibition Profiles and Kinetic Studies

Inhibition of Specific Enzymes (e.g., Lipoxygenases, Xanthine Oxidase)

This compound and its analogues have demonstrated inhibitory activity against several specific enzymes, including lipoxygenases and xanthine oxidase.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators nih.gov. Several coumarin derivatives have been identified as potent inhibitors of lipoxygenases. For example, a study on various coumarins revealed that some compounds exhibited significant inhibition of soybean lipoxygenase nih.gov. The presence of substituents like a benzoyl ring at the 3-position of the coumarin core can enhance this inhibitory activity nih.gov.

Xanthine Oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species in the process mdpi.comnih.govresearchgate.net. A number of synthetic 4-arylcoumarins and their conjugates have been evaluated as xanthine oxidase inhibitors tandfonline.comtandfonline.com. For instance, certain 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones, which are conjugates of coumarins and chalcones, have shown remarkable inhibitory potential against xanthine oxidase, with some compounds exhibiting IC50 values in the low micromolar range tandfonline.comtandfonline.com. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aryl rings mdpi.com.

Mechanisms of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive, Mixed)

The mechanisms by which this compound and its analogues inhibit enzymes are diverse and can be elucidated through kinetic studies. These mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. Some trypanothione reductase inhibitors that are analogues of the substrate act as competitive inhibitors nih.govumn.edu.

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration. Curcumin, a natural compound with some structural similarities to coumarin derivatives, has been shown to bind to lipoxygenase in a non-competitive manner researchgate.net.

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. Certain 4-arylcoumarin derivatives have been found to inhibit Theileria annulata enolase through an uncompetitive mechanism nih.gov.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Km (Michaelis constant) and the Vmax (maximum reaction velocity) of the enzymatic reaction. Kinetic studies on a potent 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one inhibitor of xanthine oxidase revealed it to be a mixed-type inhibitor tandfonline.comtandfonline.com. Similarly, a coumarin–thiosemicarbazone analog was identified as a mixed inhibitor of tyrosinase mdpi.com.

Cellular and Molecular Pharmacology in Disease Models

Anticancer Activity in Select Cancer Cell Lines

This compound and its analogues have demonstrated significant anticancer activity in various cancer cell lines. Their cytotoxic effects are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.

Several studies have reported the in vitro anticancer activity of novel 4-arylcoumarin derivatives and related compounds against a panel of human cancer cell lines. For instance, novel pyrazolo[3,4-b]pyridine derivatives, which share a core structural similarity, have shown potent anticancer activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines mdpi.com. One compound, in particular, exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin mdpi.com. Another derivative showed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively mdpi.com.

Furthermore, coumarin-triazole hybrids have been screened for their cytotoxic activity against a range of cancer cell lines, including MCF-7 breast cancer cells rsc.org. These hybrids displayed IC50 values between 2.66 and 10.08 µM against the MCF-7 cell line, which were lower than that of the reference drug cisplatin rsc.org. The mechanism of action for these hybrids was found to involve the induction of apoptosis rsc.org.

The anticancer potential of 4-aryl-4H-chromene derivatives has also been explored, indicating their significant cytotoxicity globalresearchonline.net. The structural modifications on the coumarin scaffold, such as the introduction of different aryl groups and heterocyclic rings, play a crucial role in determining the anticancer potency and selectivity of these compounds mdpi.comnih.govnih.gov.

Below is an interactive data table summarizing the anticancer activity of selected 4-arylcoumarin analogues and related compounds in various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | 4.66 | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | mdpi.com |

| Coumarin-triazole hybrid LaSOM 186 | MCF-7 | < 2.66 | rsc.org |

| Coumarin-triazole hybrid LaSOM 190 | MCF-7 | < 2.66 | rsc.org |

| Coumarin-triazole hybrid LaSOM 185 | MCF-7 | > 2.66 | rsc.org |

| Coumarin-triazole hybrid LaSOM 180 | MCF-7 | < 10.08 | rsc.org |

Modulation of Receptor Activity (e.g., Serotonin Receptors 5-HT1A, 5-HT2A, ERα/VEGFR-2, NF-κB, Tat)

Coumarin derivatives containing a methoxyphenyl group can interact with a diverse range of cellular receptors and transcription factors, leading to the modulation of their activity.

Serotonin Receptors 5-HT1A and 5-HT2A : A series of coumarin derivatives incorporating an arylpiperazine moiety, a common pharmacophore in serotonergic ligands, have been synthesized and evaluated for their affinity to serotonin receptors. nih.gov Derivatives with a (3-methoxyphenyl)piperazinyl group showed notable affinity for the 5-HT1A receptor. nih.gov For example, 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one displayed antagonist activity against the 5-HT1A receptor with an IC50 of 6.155 µM. nih.gov The position of the methoxy (B1213986) group on the phenyl ring significantly influences activity; shifting it from the ortho to the meta position can alter the binding affinity and functional activity at both 5-HT1A and 5-HT2A receptors. nih.gov

VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. nih.gov The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), which shares structural similarities with chalcone-coumarin hybrids, has been shown to suppress breast cancer progression by inhibiting VEGFR2 phosphorylation. nih.gov This inhibition, coupled with the modulation of other pathways, ultimately leads to the downregulation of AKT activity, contributing to the compound's anticancer effects. nih.gov

NF-κB : Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. Several coumarin analogues have demonstrated the ability to inhibit NF-κB signaling. tandfonline.com For instance, certain methoxyphenyl- and coumarin-based chalcone derivatives decrease the expression of NF-κB and phosphorylated IκB in stimulated macrophages. nih.gov This suppression of NF-κB is a key mechanism for the anti-inflammatory properties of these compounds. nih.govplos.org

Tat : The Tat protein of the Human Immunodeficiency Virus (HIV-1) is a potent transactivator that is essential for viral replication. Coumarin derivatives have been identified as inhibitors of Tat-mediated transcription. nih.gov One such derivative, BPRHIV001, was found to have a 50% effective concentration (EC50) against HIV-1 at 1.3 nM. nih.gov This compound is believed to exert its effect by targeting the Akt pathway, thereby interfering with Tat's function without altering the assembly of the Tat/P-TEFb complex. nih.govmdpi.com

Impact on Gene Expression Profiles

The biological activities of this compound analogues are underpinned by their ability to alter the expression of critical genes. In a study involving a mouse model of breast cancer, treatment with novel synthetic coumarin derivatives, including one with a 3-methoxyphenyl (B12655295) group, led to significant changes in the expression levels of key apoptosis-related genes. Specifically, quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that the compounds could significantly alter the expression of BCL-2, caspase-9, COX-2, and the proto-oncogene c-Myc. nih.gov This modulation of gene expression directly correlates with the induction of apoptosis and the observed reduction in tumor mass. nih.gov

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)

Beyond their applications in cancer and virology, coumarin derivatives have shown promise as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis (sleeping sickness), respectively. researchgate.net

Several studies have highlighted the antileishmanial properties of coumarins. nih.govnih.gov One compound, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6yl acetate (B1210297), showed activity against L. major promastigotes with an IC50 value of 223 μM. nih.gov

In the context of antitrypanosomal activity, tryptanthrin and its analogues, which are structurally distinct but share a heterocyclic core, have demonstrated significant effects against bloodstream-form T. brucei. nih.gov The activity is greatly enhanced by the presence of electron-withdrawing groups on the ring system. nih.gov More directly related coumarin-quinazolinone hybrids have also been developed, with some showing mild activity against T. brucei with IC50 values in the range of 11.17–31.68 μM. mdpi.com The 3-methoxyphenyl analogue of 4-phenyl-6-(pyridin-3-yl)pyrimidine exhibited an antitrypanosomal IC50 value of 8.0 µM. nih.gov

| Compound Analogue | Parasite | Antiparasitic Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 3-(1,3-Benzodioxol-5-yl)-2-oxo-2H-chromen-6yl acetate (C3) | Leishmania major (promastigote) | IC50: 223 µM | nih.gov |

| Quinazolinone hybrid (9c) | Leishmania sp. | IC50: 7.54 µM | mdpi.com |

| 4-(3-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine (5) | Trypanosoma brucei | IC50: 8.0 µM | nih.gov |

| Quinazolinone hybrid (9b) | Trypanosoma brucei | IC50: 11.17 µM | mdpi.com |

| 8-Nitrotryptanthrin (1e) | Trypanosoma brucei | EC50: 0.82 µM | nih.gov |

Structure Activity Relationships Sar and Derivative Design for 4 3 Methoxyphenyl 2h Chromen 2 One

Influence of Substituents on Biological Potency and Selectivity

The therapeutic potential of coumarin (B35378) derivatives is highly dependent on the substitution patterns around the core ring structure. For instance, substitutions at positions 3 and 4 have been shown to be critical for the anti-inflammatory activity of these compounds. mdpi.com The nature of these substituents, which can range from simple aliphatic chains to more complex aromatic and heterocyclic systems, plays a pivotal role in modulating the biological effects. mdpi.com

The 4-aryl substituent is a key determinant of the biological activity in this class of compounds. The presence of a methoxy (B1213986) group on the phenyl ring at position 4, as in 4-(3-Methoxyphenyl)-2H-chromen-2-one, can significantly impact its biological profile. Studies on related 3-aryl-4-(N-aryl)aminocoumarins have suggested that the introduction of electron-donating groups, such as methoxy groups, to the aromatic rings attached to the coumarin moiety can favor antiviral activity. mdpi.com